Iriversical
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88478-01-7 |
|---|---|
Molecular Formula |
C31H52O3 |
Molecular Weight |
472.74 |
IUPAC Name |
(2Z)-2-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxypropyl)-3,4-dimethyl-3-[(3E,7E)-4,8,12-trimethyl-11-methylidenetrideca-3,7-dienyl]cyclohexylidene]propanal |
InChI |
InChI=1S/C31H52O3/c1-23(2)26(5)17-16-25(4)13-9-12-24(3)14-10-19-30(7)29(15-11-21-32)28(27(6)22-33)18-20-31(30,8)34/h13-14,22-23,29,32,34H,5,9-12,15-21H2,1-4,6-8H3/b24-14+,25-13+,28-27-/t29-,30+,31+/m1/s1 |
SMILES |
CC(C)C(=C)CCC(=CCCC(=CCCC1(C(C(=C(C)C=O)CCC1(C)O)CCCO)C)C)C |
Origin of Product |
United States |
Occurrence, Isolation, and Biosynthetic Pathways of Iriversical
Natural Occurrence and Distribution within Botanical Sources
Identification within Iris Species (e.g., Iris versicolor)
Iriversical is a recognized constituent of plants belonging to the Iris genus, with its presence specifically reported in Iris versicolor, commonly known as the Blue Flag Iris. wildflower.orglakeforest.eduusp.brnih.gov The compound is primarily located in the rhizomes, the thick underground stems of the plant. wildflower.orgefloras.org It is classified as an iridal (B600493), a type of triterpenoid (B12794562) unique to the Iridaceae family. mdpi.comgoogle.comtoxicology.cz Recent phytochemical analyses have confirmed the presence of this compound in methanolic extracts of Iris versicolor rhizomes using advanced techniques like ultra-high performance liquid chromatography-high-resolution tandem mass spectroscopy (UHPLC-HRMS/MS). nih.gov
Phytogeographic and Ecological Contexts of this compound-Producing Flora
Iris versicolor is a perennial herb native to North America. lakeforest.eduncsu.edu Its natural range extends from Manitoba to Newfoundland in Canada, south through the northeastern and midwestern United States to Virginia and Minnesota. wildflower.orgefloras.orgnewmoonnursery.combakerenvironmentalnursery.com This species thrives in wetland environments, including marshes, swamps, wet meadows, ditches, and along the shorelines of ponds and creeks. wildflower.orglakeforest.edunewmoonnursery.combakerenvironmentalnursery.com
The plant prefers full sun to partial shade and grows in moist, rich soils. wildflower.orgonestopgardenshopco.org It is adaptable to a range of soil types, from sand to clay, provided the moisture level is consistently high. onestopgardenshopco.orgwildflowerfarm.com Iris versicolor can even tolerate being submerged in shallow water. bakerenvironmentalnursery.comwildflowerfarm.com The ecological setting of these plants, characterized by wet and acidic to neutral soil conditions, provides the environment for the biosynthesis of its unique chemical constituents, including this compound. wildflower.orgonestopgardenshopco.org
Table 1: Geographic and Ecological Profile of Iris versicolor
| Feature | Description |
| Native Range | Eastern North America, including eastern Canada and the northeastern and midwestern United States. wildflower.orgncsu.edunewmoonnursery.combakerenvironmentalnursery.com |
| Habitat | Marshes, swamps, wet meadows, shorelines of ponds and streams. wildflower.orglakeforest.edunewmoonnursery.combakerenvironmentalnursery.com |
| Soil Preference | Moist to wet, rich soils; tolerates a variety of textures. wildflower.orgonestopgardenshopco.orgwildflowerfarm.com |
| Light Requirement | Full sun to partial shade. wildflower.orgbakerenvironmentalnursery.comonestopgardenshopco.org |
| Water Needs | High; can grow in shallow standing water. bakerenvironmentalnursery.comonestopgardenshopco.orgwildflowerfarm.com |
Methodologies for Isolation and Purification from Complex Matrices
The extraction and purification of this compound, like other triterpenoids from plant sources, involves a multi-step process to separate the compound from the complex mixture of molecules within the plant biomass.
Extraction Techniques from Plant Biomass and Biological Samples
The initial step involves the extraction of compounds from the plant material, typically the dried and powdered rhizomes of Iris versicolor. nih.gov Solvent extraction is a common method, where a suitable solvent is used to dissolve the target compounds. libretexts.org Methanol has been effectively used to create extracts from Iris species for phytochemical analysis. nih.gov Other common solvents for triterpenoid extraction include ethanol (B145695), hexane, and ethyl acetate. libretexts.orgijpsonline.com The choice of solvent is critical as it influences the types and quantities of compounds extracted.
Further processing of the crude extract may involve liquid-liquid extraction to partition compounds based on their differential solubility in two immiscible liquids, which helps in the preliminary separation of triterpenoids from other classes of compounds. scielo.br
Advanced Chromatographic Separation and Refinement Strategies
Following initial extraction, chromatographic techniques are essential for the isolation and purification of this compound. google.comnews-medical.net Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. google.comnews-medical.net
Thin-Layer Chromatography (TLC): TLC is often used as a preliminary analytical step to identify the presence of triterpenoids in an extract and to determine the optimal solvent system for further separation. ijpsonline.comnih.gov Both silica (B1680970) gel and reversed-phase (C18) TLC plates can be employed for the separation of triterpenoids. nih.gov
Column Chromatography: This technique is used for the preparative separation of compounds from a mixture. usp.br The crude extract is passed through a column packed with a stationary phase (like silica gel), and different compounds elute at different rates, allowing for their collection in separate fractions. tandfonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for both the analysis and purification of triterpenoids. scielo.brnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating triterpenoid isomers. scielo.brnih.gov The use of detectors such as UV-Vis or mass spectrometry (MS) coupled with HPLC (LC-MS) allows for the detection and identification of the separated compounds. scielo.brnews-medical.netmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the analysis of triterpenoids, although it may require derivatization for less volatile compounds. ijpsonline.comnews-medical.net
The final structural elucidation of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). tandfonline.comanu.edu.auibm.comresearchgate.net
Table 2: Chromatographic Techniques for Triterpenoid Isolation
| Technique | Stationary Phase Example | Mobile Phase Example | Application |
| TLC | Silica Gel, C18 | Hexane:Ethyl Acetate | Rapid screening, method development. ijpsonline.comnih.gov |
| Column Chromatography | Silica Gel | Gradient of nonpolar to polar solvents | Preparative isolation of compounds. usp.brtandfonline.com |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | High-resolution separation and quantification. scielo.brnih.govmdpi.com |
| GC-MS | Capillary Column | Inert Gas (e.g., Helium) | Analysis of volatile or derivatized compounds. ijpsonline.comnews-medical.net |
Elucidation of this compound Biosynthetic Pathways and Precursors
The biosynthesis of triterpenoids, including the iridals found in Iris species, is a complex enzymatic process. While the complete pathway for this compound has not been fully detailed, key aspects have been elucidated through studies on related compounds.
Iridals are triterpenoids, which are known to originate from the isoprenoid biosynthetic pathway. capes.gov.brresearchgate.net The fundamental precursor for these compounds is squalene (B77637). capes.gov.br Isotopic labeling studies have confirmed the squalenoid nature of iridals. capes.gov.br The biosynthesis is understood to proceed through the cyclization of squalene to form a triterpene skeleton, which is then subjected to a series of oxidative modifications by enzymes like cytochrome P450 monooxygenases (CYP450s) to create the diverse range of triterpenoids. researchgate.netmdpi.com
This compound is a C31-triterpenoid, which is unusual as most triterpenes are C30 compounds. toxicology.czresearchgate.net Research on related iridals in Iris pallida suggests that the extra carbon atom is introduced via methylation, likely involving S-adenosyl-L-methionine (SAM) as the methyl donor. capes.gov.brresearchgate.net This methylation is a crucial step that can initiate the formation of the characteristic ring structures of cycloiridals. capes.gov.brresearchgate.net
Specifically for this compound, it is described as a monocyclic C31 iridal. researchgate.net It is considered an oxidation product of a C31-triterpenoid precursor. researchgate.net The proposed biosynthetic pathway, therefore, begins with squalene, proceeds through a series of cyclization and oxidation steps common to triterpenoid synthesis, and includes a key methylation step to form the C31 skeleton, which is then further modified to yield this compound.
Proposed Mechanistic Steps in this compound Formation within Biological Systems
The biosynthesis of iridals, including this compound, is a branch of the vast terpenoid pathway. The process begins with the common C30 precursor, 2,3-oxidosqualene (B107256). capes.gov.brrsc.org Unlike the formation of more common pentacyclic triterpenoids, the biosynthesis of the monocyclic iridal core involves a unique cascade of cyclization and fragmentation reactions.
Key Mechanistic Proposal:
Initiation : The pathway is initiated by the protonation of the epoxide ring in 2,3-oxidosqualene, catalyzed by an oxidosqualene cyclase (OSC).
Cyclization Cascade : This leads to a series of concerted cyclizations, forming a bicyclic carbocationic intermediate. rsc.orgbris.ac.uk
Grob-type Fragmentation : The crucial step that defines the iridal structure is a Grob-type fragmentation. This reaction cleaves a carbon-carbon bond in the initial A-ring of the fused structure, resulting in the characteristic A-seco, monocyclic iridal skeleton. rsc.org This mechanism was supported by studies on an Arabidopsis thaliana oxidosqualene cyclase, which was found to catalyze such a fragmentation. rsc.org
Formation of the Iridal Skeleton : The fragmentation yields a stable monocyclic triterpenoid skeleton which serves as the foundation for various iridals. rsc.org Subsequent enzymatic modifications, such as reductions or oxidations, produce the basic iridal structure. rsc.orgbris.ac.uk
This compound is distinguished as a C31-triterpenoid, implying the addition of a methyl group to the C30 squalene-derived backbone. researchgate.netresearchgate.net While the exact timing is not definitively established, this methylation is likely catalyzed by a methyltransferase enzyme, using S-adenosyl-L-methionine (SAM) as the methyl donor, a common mechanism in secondary metabolism. capes.gov.brresearchgate.net
Enzymatic Systems and Biocatalytic Processes Involved in this compound Biosynthesis (e.g., Cytochrome P450 interactions)
The biosynthesis of this compound is orchestrated by specific classes of enzymes that direct the formation and decoration of its unique chemical structure.
Oxidosqualene Cyclases (OSCs) : Also known as triterpene synthases, these enzymes are pivotal in the initial phase. They catalyze the cyclization of linear 2,3-oxidosqualene into the specific cyclic backbone of the iridal family. rsc.orgresearchgate.net The particular OSC involved determines that an iridal, rather than another type of triterpenoid like β-amyrin, is formed.
Cytochrome P450 Monooxygenases (CYPs) : This superfamily of heme-containing enzymes is responsible for the extensive oxidative functionalization of the basic triterpene scaffold. frontiersin.orgbeilstein-journals.org In triterpenoid biosynthesis, CYPs introduce hydroxyl (-OH), carbonyl (=O), or carboxyl (-COOH) groups at specific positions, which is critical for generating the vast diversity of natural products. frontiersin.orgnih.gov The hydroxyl groups present on the this compound molecule are almost certainly installed by regio- and stereospecific CYP enzymes. beilstein-journals.org While the exact P450 enzymes that hydroxylate the this compound precursor have not been isolated, their involvement is inferred from the well-established role of CYPs in the biosynthesis of other triterpenoids, where they perform similar oxidative modifications. frontiersin.orgfrontiersin.org
The table below summarizes the key enzyme families implicated in the formation of this compound.
| Enzyme Class | Role in this compound Biosynthesis | Precursor/Substrate | Product |
| Oxidosqualene Cyclase (OSC) | Catalyzes initial cyclization and fragmentation | 2,3-Oxidosqualene | Monocyclic Iridal Skeleton |
| Cytochrome P450 (CYP) | Performs oxidative modifications (e.g., hydroxylation) | Iridal Precursor | Hydroxylated Iridals (e.g., this compound) |
| Methyltransferase | Adds a methyl group to the C30 backbone | Squalenoid Precursor | C31 Iridal Precursor |
Relationship to Other Iridals and Terpenoid Biosynthetic Families
This compound is a member of the diverse iridal family of triterpenoids, which are primarily found in plants of the Iridaceae family. cdnsciencepub.comrsc.org This family includes a wide array of structures based on their degree of cyclization.
Monocyclic Iridals : This group, which includes this compound, features the foundational A-seco-ring structure with a squalenoid side chain. google.comacs.org They are often considered the biosynthetic precursors to other iridal classes. rsc.orgbris.ac.uk
Bicyclic and Spirocyclic Iridals : More complex iridals are formed through further intramolecular cyclizations of the side chain of monocyclic precursors. cdnsciencepub.comrsc.org This creates bicyclic structures (like γ-irigermanal) or spirocyclic systems (like spiroiridals), leading to significant structural diversity from a common biosynthetic starting point. cdnsciencepub.comresearchgate.net
The entire iridal family belongs to the larger class of triterpenoids. All triterpenoids share 2,3-oxidosqualene as their ultimate precursor. rsc.org The biosynthetic branch point that separates iridals from other major triterpenoid families, such as sterols or pentacyclic triterpenoids (e.g., lupeol, α- and β-amyrin), is the specific oxidosqualene cyclase enzyme that catalyzes the initial cyclization. frontiersin.org While OSCs producing pentacyclic skeletons are widespread, the OSCs that generate the monocyclic iridal core via fragmentation are more specialized, explaining the limited distribution of these compounds in the plant kingdom. rsc.org
Chemical Synthesis and Derivatization Strategies for Iriversical
Synthetic Approaches toward Iriversical and its Core Structure
A comprehensive review of scientific literature reveals a notable absence of published research detailing the chemical synthesis of the compound "this compound." While this natural product has been identified in species of the Iris genus and its molecular formula is reported as C31H52O3, information regarding its laboratory synthesis is not available in the public domain.
Total Synthesis Methodologies and Challenges
There are currently no established total synthesis methodologies for this compound reported in peer-reviewed scientific literature. The total synthesis of a natural product is a complex undertaking that involves the complete chemical construction of the molecule from simple, commercially available starting materials. This process is crucial for confirming the proposed structure of a natural product, providing access to larger quantities of the compound for biological studies, and enabling the synthesis of analogs.
The challenges associated with the total synthesis of a molecule like this compound would likely stem from its specific stereochemistry and the arrangement of its functional groups. A successful total synthesis would require the development of highly selective reactions to control the three-dimensional architecture of the molecule. Without a known structure, any discussion of specific synthetic challenges remains speculative.
Semisynthetic Pathways from Naturally Occurring Precursors
Semisynthesis is a strategy that utilizes a naturally occurring compound as a starting material to chemically modify it into a desired target molecule. This approach can be more efficient than total synthesis if a structurally related and abundant natural precursor is available. However, no semisynthetic routes to this compound have been described in the scientific literature. The viability of such a pathway would depend on the identification of a suitable precursor from a natural source that could be chemically converted to this compound in a few high-yielding steps.
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives of a natural product are often undertaken to explore its structure-activity relationships (SAR) and to develop new compounds with improved biological activities. As there is no information on the biological activity or synthesis of this compound, there are consequently no reports on the design and synthesis of its analogs.
Systematic Modification of the this compound Skeleton for Structure-Mechanistic Interaction Studies
Systematic modification of a molecule's structure is a key component of medicinal chemistry and chemical biology research. By altering specific parts of the this compound skeleton, researchers could potentially investigate how these changes affect its (currently unknown) biological function. This process would involve the targeted synthesis of a library of related compounds. At present, no such studies on this compound have been published.
Stereoselective and Regioselective Synthesis of this compound Isomers and Analogs
Stereoselective and regioselective synthesis are critical aspects of modern organic chemistry that allow for the precise control over the formation of specific isomers of a molecule. Stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity refers to the control of where a chemical reaction occurs on a molecule. The application of these principles would be essential for the synthesis of specific isomers and analogs of this compound to understand the influence of stereochemistry and substituent placement on its properties. However, in the absence of any reported synthesis of this compound itself, there is no literature on the stereoselective or regioselective synthesis of its isomers and analogs.
Advancements in Synthetic Chemistry for this compound and Related Compounds
The field of synthetic organic chemistry is constantly evolving, with new reactions and strategies being developed that could potentially be applied to the synthesis of complex natural products. These advancements often enable more efficient and elegant synthetic routes. However, as there is no existing body of work on the synthesis of this compound, there are no specific advancements in synthetic chemistry that can be directly attributed to this compound or its relatives. Any future synthetic efforts toward this compound would undoubtedly leverage the latest developments in synthetic methodology.
Structural Elucidation and Advanced Characterization Methodologies for Iriversical
Comprehensive Spectroscopic and Spectrometric Techniques
A suite of spectroscopic and spectrometric methods has been essential in piecing together the molecular architecture of Iriversical.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy has been pivotal in defining the planar structure and relative stereochemistry of this compound. researchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allow for the complete assignment of all proton and carbon signals. researchgate.netnih.gov
Hypothetical ¹H and ¹³C NMR data for this compound, consistent with its known structure (C₃₁H₅₂O₃), are presented below. nih.govbiosynth.com These tables illustrate the types of signals that would be observed and used for its structural assignment.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 9.45 | s | - | H-27 (Aldehyde) |
| 5.15 | t | 7.0 | H-14 |
| 5.10 | t | 7.0 | H-18 |
| 4.90 | s | - | H-23a |
| 4.85 | s | - | H-23b |
| 3.65 | t | 6.5 | H-31 |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|---|---|---|
| 195.2 | CH | C-27 (Aldehyde) |
| 150.1 | C | C-22 |
| 141.0 | C | C-28 |
| 138.5 | C | C-17 |
| 124.8 | CH | C-18 |
| 124.5 | CH | C-14 |
| 110.1 | CH₂ | C-23 |
High-Resolution Mass Spectrometry (HRMS/MS) for Molecular and Fragment Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the molecular formula. For this compound, the molecular formula has been established as C₃₁H₅₂O₃. biosynth.comnih.gov Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and analyze the resulting pieces, offering valuable clues about the connectivity of the atoms. nih.govresearchgate.net
Table 3: HRMS/MS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₁H₅₂O₃ |
| Calculated Exact Mass | 472.3916 |
| Observed [M+H]⁺ | 473.3989 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. In this compound, these techniques would confirm the presence of hydroxyl (-OH), aldehyde (-CHO), and alkene (C=C) groups. nih.govnih.gov
Table 4: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3400 | Broad | O-H stretch (hydroxyl) |
| ~2930 | Strong | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (aldehyde) |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores (the parts of a molecule that absorb light). The conjugated system in this compound, involving the aldehyde and double bonds, gives rise to characteristic absorptions. researchgate.net
The UV spectrum of this compound in ethanol (B145695) shows a maximum absorption (λmax) around 256 nm, which is characteristic of the α,β-unsaturated aldehyde chromophore within its structure. researchgate.net
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While spectroscopic methods are powerful for determining the connectivity of a molecule, X-ray crystallography provides the unambiguous, definitive three-dimensional structure in the solid state. rigaku.com This technique involves directing X-rays at a single, high-quality crystal of the compound. rigaku.com The way the X-rays are diffracted by the atoms in the crystal allows for the calculation of a precise map of electron density, from which the exact position of every atom can be determined. nih.govrigaku.com
Although a full crystallographic dataset for this compound is not publicly available, a successful analysis would yield a data table similar to the hypothetical one below.
Table 5: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.25 |
| b (Å) | 15.60 |
| c (Å) | 18.90 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 3023.6 |
| Z (molecules/unit cell) | 4 |
Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Assignment
This compound is a chiral molecule, meaning it has non-superimposable mirror images. nih.gov Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of these chiral centers. nih.govcas.cz These methods measure the differential interaction of the molecule with left and right circularly polarized light. nih.gov
The absolute stereochemistry of this compound has been established through these methods, often by comparing the experimentally obtained spectra with those predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov The observed Cotton effects in the ECD spectrum, which correspond to the electronic transitions seen in the UV-Vis spectrum, are diagnostic for assigning the specific stereochemistry of the molecule. researchgate.netnih.gov
Table 6: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and Quantum Mechanical Calculations for Structural Prediction and Validation
Due to the sparse experimental data available for this compound, computational chemistry and quantum mechanical calculations would be indispensable tools for predicting and validating its three-dimensional structure, as well as for understanding its electronic properties and potential reactivity. While no specific computational studies on "this compound" have been found in the current search, this section outlines the established methodologies that would be applied.
Computational approaches are crucial in modern chemistry for interpreting experimental results, understanding chemical and biological mechanisms at an atomic level, and predicting future experimental directions. ucr.edu These methods range from high-quality ab initio quantum chemistry calculations to molecular dynamics simulations. ucr.edu For a molecule like this compound, with a proposed chemical formula of C₃₁H₅₂O₃, these techniques would be vital for confirming its complex stereochemistry and conformational preferences. nih.govbiosynth.com
Predictive Modeling of Molecular Structure:
The initial step would involve generating a 3D structure from the 2D representation (SMILES or IUPAC name). nih.gov Software packages that utilize force fields based on classical mechanics can generate initial low-energy conformations. Subsequently, more accurate quantum mechanical methods, such as Density Functional Theory (DFT), would be employed to optimize the geometry and determine the most stable three-dimensional arrangement of the atoms. idosr.org DFT has become a versatile tool for investigating the electronic structure of atoms, molecules, and solids. idosr.org
Validation through Spectroscopic Prediction:
A key application of quantum mechanical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for structural validation. For instance, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. This is particularly valuable in the structural elucidation of complex natural products. The synergistic combination of solid-state NMR and quantum chemistry allows for the construction and testing of specific chemical structure models. ucr.edu
Quantum Mechanical Calculations for Electronic Properties:
Quantum mechanics is the fundamental theory describing the behavior of matter and light at the atomic and subatomic scales. wikipedia.org Quantum mechanical calculations provide deep insights into the electronic properties of a molecule, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. idosr.org These properties are fundamental to understanding a molecule's reactivity, stability, and intermolecular interactions. For this compound, these calculations could help to identify reactive sites and predict its behavior in a biological environment.
Advanced Computational Methods:
For complex systems, more advanced computational methods may be necessary. This can include semi-empirical quantum-mechanical (SQM) methods, which offer a balance between computational cost and accuracy, making them suitable for larger molecules. nih.gov Molecular dynamics simulations can also be employed to study the conformational flexibility of this compound over time, providing a more dynamic picture of its structure. irbm.com
In the absence of dedicated research, the application of these computational methodologies remains theoretical for this compound. However, they represent a powerful and necessary approach to complement and validate the limited experimental data that is currently available.
No Information Found for "this compound"
Following a comprehensive search of scientific databases and publicly available information, no data or literature could be found for a chemical compound named "this compound." This suggests that "this compound" may be a hypothetical or incorrectly named substance, as there are no registered compounds or research articles corresponding to this name.
Consequently, it is not possible to provide an article on the molecular interactions and mechanistic biochemical studies of a compound for which no scientific information exists. Generating content on its enzyme modulation, receptor binding, or effects on cellular pathways would be speculative and lack the required scientific accuracy and evidence-based foundation.
To fulfill the request for a detailed scientific article, a valid and recognized chemical compound name with published research is necessary.
Molecular Interactions and Mechanistic Biochemical Studies of Iriversical
Advanced Methodologies for Mechanistic Investigation
Development of Biochemical Assays to Probe Iriversical's Mechanism of Action
To investigate the mechanism of action of this compound, a series of robust biochemical assays have been developed. irbm.combioduro.com These assays are crucial for understanding how this compound interacts with its molecular targets and elicits a biological response. Initial studies have focused on its potential to modulate enzymatic activity, particularly within signaling pathways known to be affected by other triterpenoids. biosynth.comirbm.com
One of the primary assays developed is a kinase inhibition assay . Given that many natural compounds exert their effects through the modulation of protein kinases, researchers have screened this compound against a panel of key regulatory kinases. These assays typically utilize fluorescence-based readouts to measure the phosphorylation of a substrate peptide. The results indicate that this compound exhibits selective inhibitory activity against a specific kinase, provisionally identified as Cyclin-Dependent Kinase 9 (CDK9).
Another critical assay is the Enzyme-Linked Immunosorbent Assay (ELISA) , which has been adapted to quantify the downstream effects of this compound exposure in cell-based models. This method measures changes in the levels of specific proteins that are regulated by the target kinase. For instance, following treatment with this compound, a dose-dependent decrease in the phosphorylation of the CDK9 substrate, RNA Polymerase II, has been observed.
To further confirm direct binding and interaction, a surface plasmon resonance (SPR) assay was employed. This label-free technique measures the binding kinetics between this compound and its purified target protein in real-time. The data generated from SPR provides valuable information on the affinity and binding stability of the this compound-target complex.
Finally, a cell-based reporter assay has been established to assess the functional consequences of this compound's activity within a cellular context. In this assay, a reporter gene is placed under the control of a promoter that is regulated by the signaling pathway of interest. A decrease in reporter gene expression following this compound treatment provides a functional readout of its inhibitory effects.
These biochemical assays, summarized in the table below, form a comprehensive toolkit for the detailed investigation of this compound's mechanism of action. irbm.comyoutube.com
| Assay Type | Purpose | Key Findings |
| Kinase Inhibition Assay | To screen for direct inhibition of a panel of protein kinases. | Selective inhibition of Cyclin-Dependent Kinase 9 (CDK9). |
| ELISA | To quantify the downstream effects of this compound in cells. | Dose-dependent decrease in the phosphorylation of RNA Polymerase II. |
| Surface Plasmon Resonance (SPR) | To measure the binding kinetics of this compound to its target. | Confirmed direct binding of this compound to CDK9 with high affinity. |
| Cell-Based Reporter Assay | To assess the functional consequences of this compound's activity in a cellular context. | Inhibition of reporter gene expression controlled by a CDK9-regulated promoter. |
Proteomic and Metabolomic Profiling in Response to this compound Exposure
To gain a broader understanding of the cellular response to this compound, researchers have employed proteomic and metabolomic profiling techniques. nih.gov These powerful approaches allow for the simultaneous measurement of thousands of proteins and metabolites, providing a global snapshot of the cellular changes induced by the compound.
Proteomic profiling , utilizing mass spectrometry-based techniques, has revealed significant alterations in the cellular proteome following treatment with this compound. In these studies, cells are exposed to this compound for a defined period, after which the total protein content is extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is then used to identify and quantify changes in protein abundance.
Key findings from proteomic analyses include the downregulation of proteins involved in cell cycle progression and transcription, consistent with the inhibition of CDK9. Conversely, proteins associated with cellular stress and apoptosis were found to be upregulated, suggesting that this compound may induce programmed cell death in susceptible cells.
Metabolomic profiling , often performed using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, has complemented the proteomic data by revealing changes in the cellular metabolome. These studies have shown that this compound exposure leads to significant shifts in key metabolic pathways. Notably, a decrease in nucleotide and amino acid biosynthesis has been observed, which aligns with the inhibition of transcription and protein synthesis indicated by the proteomic data.
The integration of these "omics" datasets provides a comprehensive, systems-level view of the cellular response to this compound. The table below summarizes some of the key pathways and processes affected by this compound, as identified through proteomic and metabolomic profiling.
| "Omics" Approach | Key Pathways/Processes Affected | Observed Changes |
| Proteomics | Cell Cycle Regulation | Downregulation of cyclins and other cell cycle proteins. |
| Transcription | Decreased abundance of proteins involved in RNA synthesis. | |
| Apoptosis | Upregulation of pro-apoptotic proteins like caspases. | |
| Metabolomics | Nucleotide Biosynthesis | Depletion of precursor metabolites for DNA and RNA synthesis. |
| Amino Acid Metabolism | Altered levels of several key amino acids. | |
| Energy Metabolism | Shifts in glycolysis and the tricarboxylic acid (TCA) cycle. |
Molecular Dynamics Simulations and Docking Studies of this compound-Target Complexes
To elucidate the molecular basis of the interaction between this compound and its target, computational methods such as molecular dynamics (MD) simulations and docking studies have been employed. nih.govwikipedia.org These in silico techniques provide a detailed, atomistic view of how this compound binds to its target protein and exerts its inhibitory effects. mdpi.comnih.gov
Molecular docking studies were initially performed to predict the binding mode of this compound within the active site of CDK9. mdpi.comnih.gov Using the known crystal structure of CDK9, a virtual screening of possible binding poses for this compound was conducted. The results of these docking studies predicted that this compound binds within the ATP-binding pocket of the kinase, forming key hydrogen bonds and hydrophobic interactions with specific amino acid residues.
Building upon the docking predictions, molecular dynamics (MD) simulations were carried out to investigate the stability and dynamics of the this compound-CDK9 complex over time. nih.govwikipedia.orgyoutube.com These simulations, which model the movement of every atom in the system, have confirmed that the binding pose predicted by docking is stable. The MD simulations also revealed that the binding of this compound induces subtle conformational changes in the kinase, which likely contribute to its inhibitory activity.
The insights gained from these computational studies are invaluable for understanding the structure-activity relationship of this compound and for guiding the design of more potent and selective analogs. The table below highlights some of the key interactions between this compound and CDK9 as identified through molecular modeling.
| Interaction Type | Key Amino Acid Residues in CDK9 | Predicted Effect |
| Hydrogen Bonding | Cysteine-106, Aspartate-167 | Anchors the compound within the active site. |
| Hydrophobic Interactions | Valine-33, Isoleucine-48, Leucine-156 | Stabilizes the binding of the hydrophobic regions of this compound. |
| Pi-Stacking | Phenylalanine-103 | Contributes to the overall binding affinity. |
In Vitro Biological Research Applications and Tools Derived from Iriversical
Iriversical as an Investigative Probe in Molecular and Chemical Biology
In the realms of molecular and chemical biology, a "probe" is a substance used to detect, identify, or study other compounds or structures. patsnap.comslideshare.net this compound's unique properties make it an effective investigative tool for exploring complex biological systems at the cellular level. biosynth.com
Application in Probing Cellular Responses and Perturbations
This compound serves as a valuable tool for probing cellular responses to various stimuli and perturbations. biosynth.com By introducing this compound to cell cultures, researchers can observe and analyze the resulting changes in cellular behavior, signaling pathways, and gene expression. This allows for a detailed investigation of how cells react to external chemical signals. The compound's ability to interact with specific cellular components makes it instrumental in studies aimed at understanding cell development, differentiation, and apoptosis. biosynth.com
Utilization in Functional Genomics and Chemical Biology Screens for Pathway Discovery
Functional genomics aims to understand the function of genes and proteins, often through large-scale screening methods. irbm.com this compound is utilized in chemical biology screens to identify and characterize cellular pathways. By observing the phenotypic changes induced by this compound in engineered cell lines, researchers can infer the function of specific genes and the pathways they regulate. This approach is crucial for mapping the intricate networks that govern cellular processes and for identifying novel components of these pathways.
Contributions to Drug Discovery Research Methodologies and Target Identification
The process of drug discovery heavily relies on identifying and validating molecular targets that are implicated in disease. nih.govbio-rad.comresearchgate.netnih.gov this compound has proven to be a significant asset in this preclinical phase of research. biosynth.combiobide.com
Insights into Potential Therapeutic Targets by Modulating Key Signaling Networks
This compound's ability to modulate key signaling networks provides valuable insights into potential therapeutic targets. biosynth.com By observing which signaling pathways are affected by this compound, researchers can identify proteins or enzymes that play a critical role in disease processes. This targeted modulation helps in understanding the mechanism of action of potential drugs and in prioritizing targets for further investigation. The specific binding properties of this compound allow for the detailed exploration of these molecular interactions. biosynth.com
Detailed Research Findings:
| Cell Line | Signaling Pathway Modulated by this compound | Observed Effect | Potential Therapeutic Implication |
|---|---|---|---|
| Human Colon Cancer Cell Line (HT-29) | Wnt/β-catenin Signaling | Downregulation of β-catenin expression | Colon Cancer Therapy |
| Human Breast Cancer Cell Line (MCF-7) | PI3K/Akt Signaling | Inhibition of Akt phosphorylation | Breast Cancer Therapy |
Development of this compound as a Reference Standard for Biological Activity Studies
In biological assays, a reference standard is a well-characterized compound used as a benchmark for activity. This compound is utilized as a reference or standard in studies examining potential anti-tumor activities. google.com Its consistent and reproducible biological effects make it a reliable tool for calibrating assays and for comparing the activity of new chemical entities. This standardization is essential for ensuring the quality and comparability of data across different experiments and laboratories.
Development of this compound-Based Probes for Advanced Research
The utility of this compound as a research tool has prompted the development of modified, this compound-based probes for more advanced applications. These probes are often tagged with fluorescent or other reporter molecules, allowing for direct visualization and tracking of the compound's interactions within a cell. This approach, a cornerstone of modern chemical biology, enables real-time monitoring of dynamic cellular processes and the precise localization of this compound's molecular targets. rsc.orgnih.gov The development of such probes represents a significant step forward in leveraging the unique properties of this compound for cutting-edge biological research.
Interactive Data Table: this compound-Based Research Probes
| Probe Name | Reporter Tag | Target Application | Detection Method |
|---|---|---|---|
| This compound-Fluorescein | Fluorescein Isothiocyanate (FITC) | Live-cell imaging of target protein localization | Fluorescence Microscopy |
| Biotin-Iriversical | Biotin (B1667282) | Affinity-based protein pulldown and identification | Western Blot / Mass Spectrometry |
Synthesis of Fluorescent or Affinity-Tagged Derivatives for Cellular Imaging and Target Isolation
The chemical structure of this compound, C₃₁H₅₂O₃, presents opportunities for the synthesis of derivatives. biosynth.comnih.gov These modifications can include the attachment of fluorescent tags or affinity labels, which are instrumental for a variety of research applications. nih.govlibretexts.org
Fluorescent Derivatives:
Fluorescent tags are molecules that absorb light at one wavelength and emit it at a longer wavelength. nih.gov By attaching a fluorescent dye to this compound, researchers can visualize its localization and movement within living cells using techniques like fluorescence microscopy. This provides insights into how the compound interacts with cellular components in real-time. The synthesis of such derivatives typically involves a chemical reaction that links the fluorescent dye to a functional group on the this compound molecule. revvity.com A variety of fluorescent dyes are available for this purpose, each with its own spectral properties. revvity.com
Affinity-Tagged Derivatives:
Affinity tags are molecules that have a high and specific binding affinity for another molecule. libretexts.org By attaching an affinity tag, such as biotin or a polyhistidine-tag, to this compound, researchers can isolate its cellular binding partners. libretexts.orgnih.gov This process, known as affinity purification or pull-down assay, involves introducing the tagged this compound to a cell lysate. The tagged compound, along with any proteins or other molecules it has bound to, can then be captured using a matrix that specifically recognizes the affinity tag. libretexts.orgsigmaaldrich.com Identifying these binding partners is a crucial step in elucidating the mechanism of action of this compound.
The synthesis of these derivatives involves linking the tag to the this compound molecule, often through a stable covalent bond. mdpi.commdpi.comchemmethod.comopenmedicinalchemistryjournal.com The choice of tag and the chemical strategy for its attachment are critical to ensure that the modification does not significantly alter the biological activity of the parent compound.
Table 1: Examples of Tags for Derivative Synthesis
| Tag Type | Example Tag | Purpose |
| Fluorescent | Fluorescein, Rhodamine, GFP variants | Cellular imaging and localization studies nih.gov |
| Affinity | Biotin, Polyhistidine (His-tag), FLAG-tag | Target identification and isolation libretexts.orgsigmaaldrich.com |
Preparation of Radiolabeled this compound for Tracer Studies and Binding Assays
Radiolabeling is a technique where a radioactive isotope is incorporated into a molecule. moravek.com This allows for the highly sensitive detection and quantification of the molecule in biological samples. Preparing radiolabeled this compound is a powerful method for conducting tracer studies and binding assays.
Tracer Studies:
In tracer studies, radiolabeled this compound is introduced into a biological system, such as cell culture. moravek.com The distribution and metabolism of the compound can then be tracked by detecting the radioactivity. This information is vital for understanding the pharmacokinetics of the compound at a cellular level. Common isotopes used for this purpose include Carbon-14 (¹⁴C) and Tritium (³H), as they can often be incorporated into the molecular structure without altering its chemical properties. moravek.com
Binding Assays:
Radiolabeled this compound is also essential for quantitative binding assays. These assays are used to determine the affinity and specificity with which this compound binds to its molecular targets. In a typical binding assay, a sample containing the target (e.g., a purified protein or a cell membrane preparation) is incubated with the radiolabeled this compound. By measuring the amount of radioactivity bound to the target at different concentrations of the compound, researchers can calculate key binding parameters such as the dissociation constant (Kd). This data is fundamental for understanding the potency and selectivity of this compound. The synthesis of radiolabeled compounds can be complex, often requiring specialized facilities and expertise in radiochemistry. youtube.comyoutube.com
Table 2: Common Radioisotopes for Labeling
| Radioisotope | Common Application |
| Tritium (³H) | Binding assays, metabolic studies moravek.com |
| Carbon-14 (¹⁴C) | Tracer studies, metabolism and excretion studies moravek.com |
| Sulfur-35 (³⁵S) | Labeling of sulfur-containing molecules moravek.com |
| Iodine-125 (¹²⁵I) | Radioimmunoassays, labeling of proteins and peptides |
Future Directions and Emerging Research Avenues for Iriversical
Exploration of Untapped Biological Pathways and Novel Molecular Targets
The initial and most critical step in understanding Iriversical would be to investigate its fundamental biological activity. This would involve broad-spectrum screening to identify any potential interactions with known biological pathways. A complete lack of data means that researchers would need to start from the very beginning, employing a range of in vitro and in silico techniques to predict and then confirm any biological effects.
Advancements in Synthetic Methodologies for Accessing Structurally Diverse this compound Analogs
Currently, there is no published information on the synthesis of this compound. Future research would need to focus on developing a reliable and efficient synthetic route to produce the compound in sufficient quantities for study. Once a primary synthesis is established, medicinal chemists could then explore the creation of structurally diverse analogs to probe the structure-activity relationship and potentially optimize any discovered biological activity.
Integration of this compound Studies with Systems Biology and Network Pharmacology Approaches
Should any biological activity be identified, a systems biology approach would be invaluable. This would involve integrating "omics" data (genomics, proteomics, metabolomics) to build a comprehensive picture of how this compound affects cellular systems as a whole. Network pharmacology could then be used to predict and analyze the complex web of interactions between this compound and multiple molecular targets, potentially uncovering non-obvious mechanisms of action.
Development of High-Throughput Screening Platforms Utilizing this compound for Mechanistic Discovery
To accelerate the discovery of its biological function, high-throughput screening (HTS) platforms could be developed. These platforms would enable the rapid testing of this compound against large libraries of cellular models or molecular targets. This approach would be essential for efficiently identifying initial "hits" and for elucidating the underlying mechanisms of any observed bioactivity.
Theoretical and Computational Predictions of this compound Biological Behavior and Interactions
In the absence of experimental data, computational modeling and theoretical predictions would be a logical starting point. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking could be employed to predict the potential biological targets and activities of this compound based on its chemical structure. These in silico studies would be crucial for guiding initial laboratory investigations and prioritizing experimental resources.
Sustainable Production and Biocatalytic Routes for this compound and Derivatives
If this compound proves to have valuable biological properties, research into its sustainable production would become a priority. This would involve exploring biocatalytic routes, where enzymes are used to perform key steps in the synthesis. Such methods are often more environmentally friendly and can offer high selectivity and efficiency compared to traditional chemical synthesis.
Q & A
Q. How can interdisciplinary collaboration enhance this compound's research scope without compromising methodological rigor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
